Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
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Overview
Description
Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a pyrrole ring fused to a pyrrolidine ring, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to achieve the desired product. For example, the cyclization can be initiated by using a strong base or acid, depending on the nature of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound. Advanced purification techniques, such as chromatography, are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced into the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-c]pyridine: Another bicyclic compound with similar structural features but different biological activities.
Pyrrolidine: A simpler analog that lacks the fused pyrrole ring.
Pyrrole: A basic heterocyclic compound that forms the core structure of many complex molecules.
Uniqueness
Ethyloctahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16N2O2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
ethyl 2,3,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-8(12)9-5-10-3-7(9)4-11-6-9/h7,10-11H,2-6H2,1H3 |
InChI Key |
GBFBZKZBDOMPDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CNCC1CNC2 |
Origin of Product |
United States |
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